molecular formula C14H13NO4 B2452466 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid CAS No. 1207032-04-9

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid

Cat. No.: B2452466
CAS No.: 1207032-04-9
M. Wt: 259.261
InChI Key: HJJOMBQHAFIMPT-UHFFFAOYSA-N
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Description

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid is a complex organic compound that features a benzofuran ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The benzofuran and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid is unique due to the combination of the benzofuran and isoxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for developing new molecules with specific activities .

Properties

IUPAC Name

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOMBQHAFIMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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